

Comparative analysis of EF-4-177 and other male contraceptive candidates

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A Comparative Analysis of Emerging Male Contraceptive Candidates

The landscape of contraception has long been dominated by female-focused methods. However, a new era of male contraceptive development is underway, with several promising candidates progressing through preclinical and clinical trials. This guide provides a comparative analysis of a novel non-hormonal candidate, **EF-4-177**, alongside other leading hormonal and non-hormonal alternatives: YCT-529, Dimethandrolone Undecanoate (DMAU), 11β-Methyl-19-Nortestosterone Dodecylcarbonate (11β-MNTDC), and the ADAMTM hydrogel. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, efficacy, and safety profiles based on available experimental data.

Comparative Data of Male Contraceptive Candidates

To facilitate a clear comparison, the following tables summarize the key quantitative data for each contraceptive candidate.

Table 1: Efficacy and Reversibility



Candidate	Mechanism Type	Efficacy	Time to Efficacy	Reversibility	Time to Reversibility
EF-4-177	Non- Hormonal (Oral)	45% sperm count reduction in mice after 28 days[1].	28 days (in mice)	Expected to be reversible, but data is not yet available.	Data not available.
YCT-529	Non- Hormonal (Oral)	99% effective in preventing pregnancies in mice[2][3].	4 weeks (in mice)[3]; reduced sperm counts in primates within 2 weeks[2][3].	Fully reversible in mice and primates[2] [3].	4-6 weeks in mice; 10-15 weeks in primates[2]
DMAU	Hormonal (Oral)	Marked suppression of LH, FSH, and testosterone at doses ≥200 mg[4] [5].	28 days for hormonal suppression[4][5].	Reversible.	Data not available from short- term studies.
11β-MNTDC	Hormonal (Oral)	Significantly reduced LH and FSH levels[6].	28 days for hormonal suppression[6].	Reversible after treatment cessation[7].	Data not available from short- term studies.



ADAM™ (Non- Hormonal (Injectable Hydrogel)	Azoospermia (absence of sperm) achieved and maintained for 24 months in initial participants[8][9][10][11].	Near-100% azoospermia within 30 days[12].	Designed to be reversible; hydrogel dissolves over time[11] [12].	Data on functional reversibility in humans is not yet available.
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Table 2: Route of Administration and Dosing

Candidate	Route of Administration	Dosing Regimen
EF-4-177	Oral	Daily (in preclinical studies)[1].
YCT-529	Oral	Once-daily pill[2][13].
DMAU	Oral	Once-daily pill with food[4][14].
11β-MNTDC	Oral	Once-daily pill with food[6][15].
ADAM™	DAM™ Intravasal Injection	

Table 3: Key Side Effects and Safety Data



Candidate	Reported Side Effects/Safety Profile
EF-4-177	Preclinical data suggests it is well-tolerated in mice[18][19][20][21].
YCT-529	No significant side effects reported in preclinical studies[2][3]. Phase 1a human trial showed it was well-tolerated with no adverse effects on heart rate, hormone levels, sexual desire, or mood[22].
DMAU	Mild side effects including weight gain. Dose- dependent decrease in sexual desire was noted[4]. No serious adverse events reported[4] [5].
11β-MNTDC	Mild side effects reported, including fatigue, acne, headache, and mildly decreased libido and erectile function in a small number of participants[6][7]. No serious adverse events reported[6][7].
ADAM™	No serious adverse events reported. Mild to moderate adverse events consistent with a noscalpel vasectomy were observed, which resolved quickly[8][10][12][16].

Mechanisms of Action and Experimental Workflows

A fundamental understanding of the biological pathways targeted by these candidates is crucial for their evaluation. The following sections detail their mechanisms of action and are accompanied by diagrams generated using Graphviz to visualize these complex processes.

EF-4-177: A Non-Hormonal Approach Targeting CDK2

EF-4-177 is an orally active, allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[18][23] [24]. CDK2 is a key regulator of the cell cycle and has been identified as essential for meiosis in spermatocytes[18]. By binding to an allosteric pocket on CDK2, **EF-4-177** selectively inhibits its activity, leading to a disruption of spermatogenesis[18][19][20][21]. Preclinical studies in



mice have shown that a 28-day treatment with **EF-4-177** resulted in a 45% reduction in sperm count[1]. The compound has also demonstrated good metabolic stability and oral bioavailability, making it a promising candidate for an oral male contraceptive[18][19][20][21].



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Mechanism of Action for EF-4-177.

YCT-529: Targeting Vitamin A Metabolism

YCT-529 is a non-hormonal oral contraceptive that functions by antagonizing the retinoic acid receptor-alpha (RAR-α)[22]. Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis[2][25]. By blocking RAR-α, YCT-529 inhibits the necessary signaling for sperm production[13][22]. Preclinical studies in mice demonstrated 99% efficacy in preventing pregnancy, and the contraceptive effect was fully reversible[2][3]. A Phase 1a clinical trial in human males has shown the drug to be safe and well-tolerated[22].





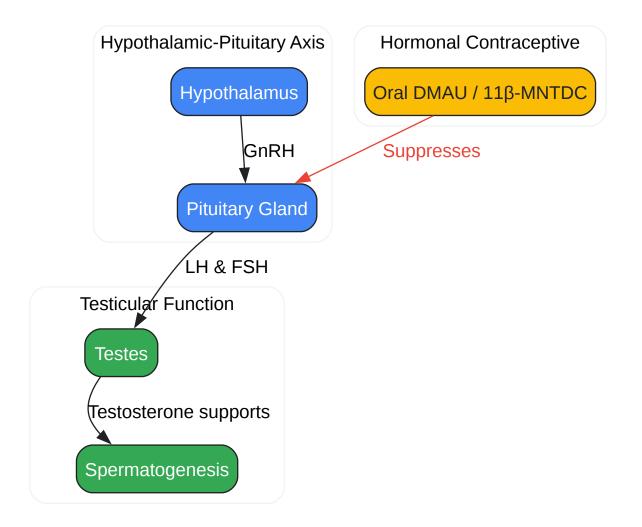
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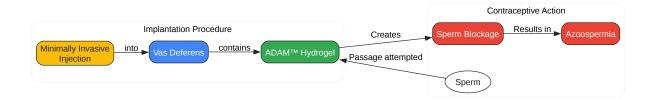
Signaling Pathway of YCT-529.

DMAU and 11 β -MNTDC: Hormonal Suppression of Spermatogenesis

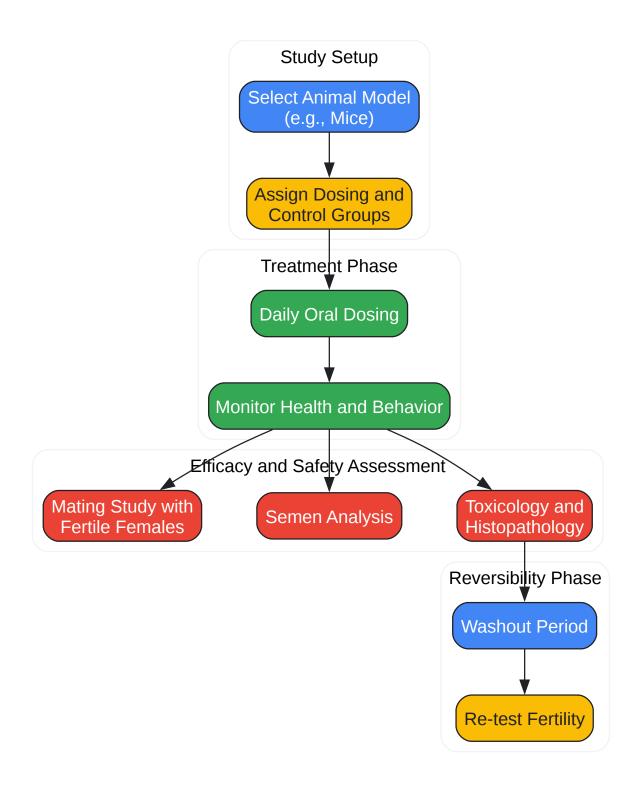
Dimethandrolone undecanoate (DMAU) and 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC) are orally active, modified testosterone molecules that exhibit both androgenic and progestational activity[4][6]. This dual action allows them to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland[4][6]. The suppression of LH and FSH leads to a decrease in intratesticular testosterone and disrupts the hormonal environment necessary for spermatogenesis[26]. The androgenic component of these drugs helps to maintain normal male secondary sexual characteristics and libido[6]. Phase 1 clinical trials for both compounds have demonstrated their ability to safely suppress gonadotropins in men[4][5][6].











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